

# FT827: A Covalent Inhibitor Targeting Ubiquitin-Specific Protease 7 (USP7)

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Core Summary**

FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in various human diseases, most notably cancer.[1] [2][3][4][5] By targeting the catalytic center of USP7, FT827 effectively blocks its enzymatic activity, leading to the destabilization of key USP7 substrates.[1][2][6] This inhibition triggers a cascade of downstream cellular events, including the stabilization and reactivation of the tumor suppressor protein p53, ultimately culminating in tumor growth inhibition.[1][7] This technical guide provides a comprehensive overview of the cellular target of FT827, its mechanism of action, relevant quantitative data, experimental methodologies, and the associated signaling pathway.

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters defining the interaction of **FT827** with its cellular target, USP7.



| Parameter                                     | Value                                      | Target<br>Domain                             | Species               | Notes                                                                                          | Reference |
|-----------------------------------------------|--------------------------------------------|----------------------------------------------|-----------------------|------------------------------------------------------------------------------------------------|-----------|
| Binding<br>Affinity (Kd)                      | 7.8 μΜ                                     | Catalytic<br>Domain<br>(residues<br>208-560) | Human                 | Apparent dissociation constant.                                                                | [1][2][4] |
| Inhibition<br>Constant (Ki)                   | 4.2 μΜ                                     | Catalytic<br>Domain                          | Human                 | Covalent inhibitor kinetics.                                                                   | [2][4]    |
| Enzyme<br>Inactivation<br>Rate<br>(kinact/Ki) | 66 ± 25<br>M <sup>-1</sup> S <sup>-1</sup> | Full-length<br>USP7                          | Human                 | Describes the efficiency of covalent modification.                                             | [1]       |
| IC50<br>(Enzymatic<br>Assay)                  | 52 nM                                      | Catalytic<br>Domain<br>(USP7_CD)             | Human                 | Half-maximal inhibitory concentration in a biochemical assay.                                  | [1][4]    |
| IC50 (Cellular<br>Assay)                      | ~0.1 - 2 μM                                | Endogenous<br>USP7                           | Human<br>(MCF7 cells) | Half-maximal inhibitory concentration in a cellular context, demonstratin g target engagement. | [1][4]    |

# **Mechanism of Action and Signaling Pathway**

**FT827** functions as a ubiquitin-competitive inhibitor, binding to a dynamic pocket near the catalytic center of the apo-form of USP7.[1][7] Its vinylsulfonamide moiety forms a covalent bond with the catalytic cysteine residue (Cys223) of USP7, leading to irreversible inhibition of its deubiquitinating activity.[1][6][8]



The primary downstream consequence of USP7 inhibition by **FT827** is the disruption of the MDM2-p53 axis.[1][7] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][8] By inhibiting USP7, **FT827** leads to the destabilization and degradation of MDM2.[1][7] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[1][7] Activated p53 then transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest and inhibition of tumor growth.[1][7]



Click to download full resolution via product page

**Figure 1:** Signaling pathway illustrating the mechanism of action of **FT827**.

# **Experimental Protocols**



The identification and characterization of USP7 as the cellular target of **FT827** involved several key experimental methodologies.

## **Enzymatic Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of FT827 against purified USP7.
- · Methodology:
  - A dilution series of FT827 in 100% DMSO is prepared.
  - 100 nL of the compound dilutions are dispensed into a 384-well plate.
  - A solution containing recombinant USP7 catalytic domain (USP7\_CD, 3 nM) and a fluorogenic substrate, ubiquitin-rhodamine 110 (25 nM), is added to the wells.
  - The plate is incubated at room temperature for 1 hour.
  - The fluorescence intensity is measured to determine the rate of substrate cleavage.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.[4]

### **Cellular Target Engagement Assay**

- Objective: To confirm that FT827 engages with and inhibits USP7 within a cellular environment.
- Methodology:
  - Intact MCF7 breast cancer cells are incubated with varying concentrations of FT827.
  - The cells are then treated with a ubiquitin active site probe, HA-tagged ubiquitin bromoethyl (HA-UbC2Br), which covalently binds to the active site of deubiquitinases.
  - Cell lysates are prepared and subjected to SDS-PAGE.



- Western blotting is performed using an anti-USP7 antibody to visualize the modification of USP7 by the ubiquitin probe (USP7~Ub).
- A decrease in the USP7~Ub band with increasing concentrations of FT827 indicates competitive binding and target engagement.[1]



Click to download full resolution via product page

Figure 2: Experimental workflow for the cellular target engagement assay.

### X-ray Crystallography

- Objective: To determine the three-dimensional structure of FT827 in complex with USP7 and elucidate the molecular basis of its inhibitory activity.
- Methodology:
  - The catalytic domain of human USP7 (residues 208-560) is expressed and purified.
  - The purified USP7 is co-crystallized with FT827.
  - X-ray diffraction data are collected from the resulting crystals.
  - The structure is solved and refined to reveal the precise binding mode of FT827 in the
    active site of USP7. The crystal structure of USP7 in complex with FT827 has been
    deposited in the Protein Data Bank (PDB) with the accession code 5NGF.[9]

#### Conclusion

FT827 is a well-characterized small molecule that selectively and covalently targets the deubiquitinase USP7. Its mechanism of action, centered on the disruption of the USP7-MDM2-p53 signaling axis, provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development efforts focused on USP7 inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. FT827 | DUB | TargetMol [targetmol.com]
- 3. FT-827 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [FT827: A Covalent Inhibitor Targeting Ubiquitin-Specific Protease 7 (USP7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607561#what-is-the-cellular-target-of-ft827]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com